molecular formula C10H11F3N2O B2421817 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2199764-74-2

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine

Cat. No.: B2421817
CAS No.: 2199764-74-2
M. Wt: 232.206
InChI Key: MLBPOMJHHCUFQJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropyl ring attached to the pyrimidine core, a structure known for its ability to improve pharmacokinetic properties and metabolic stability in drug candidates . The 1,1,1-trifluoropropan-2-yloxy side chain is a key functional group, as the introduction of trifluoromethyl groups is a established strategy to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability . Compounds with this specific substitution pattern, including an alkoxy group derived from 1,1,1-trifluoropropan-2-ol, have been investigated as key intermediates or final active ingredients in patent literature, particularly for their potential as modulators of biological targets . The structural motif of a pyrimidine ring substituted with both a cyclopropyl group and a trifluoromethyl-containing chain is frequently encountered in the development of novel therapeutic agents, indicating its broad utility in drug discovery programs . This reagent is offered exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-cyclopropyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-8-4-5-14-9(15-8)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPOMJHHCUFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=NC(=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine typically involves the reaction of a cyclopropylamine with a pyrimidine derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoropropan-2-yl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine
  • 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol

Uniqueness

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoropropan-2-yl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Biological Activity

2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a pyrimidine derivative characterized by a unique molecular structure that includes a cyclopropyl group and a trifluoropropan-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C10H11F3N2O
  • Molecular Weight : 232.21 g/mol
  • CAS Number : 2199764-74-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47Inhibition of ERK signaling pathway
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1G2/M phase arrest and modulation of apoptosis-related proteins

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Research suggests that it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Key Mechanisms Identified

  • Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways such as the ERK pathway, which is often dysregulated in cancer.
  • Induction of Apoptosis : It has been shown to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins, facilitating programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can induce G2/M phase arrest, preventing cancer cells from proliferating.

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrimidine derivatives, it was found that compounds structurally related to this compound exhibited promising anticancer properties. The study highlighted the importance of structural modifications in enhancing biological activity.

Example Case Study

A series of pyrimidine derivatives were synthesized and tested for their antiproliferative activities against several human cancer cell lines. Among them, one derivative showed an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-Fu), indicating a potential for development as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine, and what methodological challenges arise during its preparation?

  • Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring. Key steps include:

  • Step 1: Activation of the pyrimidine ring using a halogen (e.g., Cl) at the 4-position.
  • Step 2: Substitution with (1,1,1-trifluoropropan-2-yl)oxy under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Step 3: Cyclopropane introduction via Suzuki-Miyaura coupling or transition-metal-catalyzed cross-coupling .
  • Challenges: Steric hindrance from the cyclopropyl group may reduce reaction efficiency. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer: Use a combination of:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and cyclopropane geometry. ¹⁹F NMR quantifies trifluoromethyl group integrity .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (C₁₀H₁₀F₃N₂O).
  • X-ray Crystallography: For unambiguous confirmation of the 3D structure. SHELXL software is widely used for refinement .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer:

  • Enzyme Inhibition: Screen against kinases or other pyrimidine-targeting enzymes (e.g., thymidylate synthase) using fluorescence-based assays.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility Testing: Use HPLC to measure logP and aqueous solubility, critical for pharmacokinetic profiling.

Advanced Research Questions

Q. How do electronic effects of the trifluoropropoxy and cyclopropyl groups influence reactivity in cross-coupling reactions?

  • Answer:

  • Trifluoropropoxy Group: The -OCH(CF₃)₂ substituent is strongly electron-withdrawing, activating the pyrimidine ring for SNAr but deactivating it for electrophilic substitution.
  • Cyclopropyl Group: The sp³-hybridized carbons introduce strain, potentially destabilizing intermediates. Computational modeling (DFT) can predict regioselectivity in reactions .
  • Example: In Pd-catalyzed couplings, cyclopropane may require bulky ligands (e.g., XPhos) to prevent ring-opening side reactions.

Q. What crystallographic challenges arise when resolving its structure, and how can they be mitigated?

  • Answer:

  • Challenges: Low crystal quality due to flexible side chains; weak diffraction from light atoms (C, N, O).
  • Mitigation Strategies:
  • Co-crystallize with heavy atoms (e.g., bromine derivatives).
  • Use synchrotron radiation for high-resolution data collection.
  • Refinement with SHELXL, which handles disorder modeling and anisotropic displacement parameters .

Q. How can structure-activity relationships (SAR) be optimized for target-specific applications (e.g., kinase inhibition)?

  • Answer:

  • Modifications: Introduce bioisosteres (e.g., replace cyclopropyl with bicyclo[1.1.1]pentane) to enhance metabolic stability.
  • Assays:
  • Kinase Profiling: Use ATP-competitive binding assays (e.g., TR-FRET) to identify selectivity across kinase families.
  • Molecular Dynamics (MD): Simulate binding interactions with FAK or EGFR kinases to guide substituent optimization .

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